Acridin-Senf

Übersicht

Beschreibung

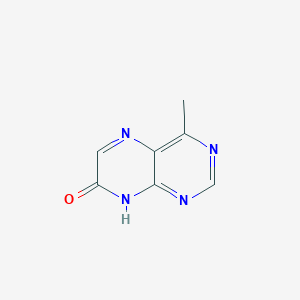

Acridine mustard is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine mustard is known for its potent biological activities, particularly its anticancer properties. It is a type of alkylating agent that interacts with DNA, leading to the inhibition of DNA replication and transcription, which ultimately results in cell death. This compound has been extensively studied for its potential use in cancer therapy.

Wissenschaftliche Forschungsanwendungen

Acridine mustard has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a probe in studying chemical reactions.

Biology: Employed in the study of DNA interactions and as a tool for investigating cellular processes.

Medicine: Extensively researched for its anticancer properties. It is used in chemotherapy for treating various cancers.

Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.

Wirkmechanismus

Target of Action

Acridine mustard primarily targets DNA within cells . The unique planar ring structure of acridine allows it to act as a DNA intercalator . This means that the compound can insert itself between the base pairs of the DNA double helix, disrupting its structure and function .

Mode of Action

The interaction of acridine mustard with DNA involves intercalation . This process disrupts the normal functioning of DNA and inhibits key enzymes such as topoisomerases and telomerases . These enzymes play crucial roles in DNA replication and cell division, so their inhibition can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The action of acridine mustard affects several biochemical pathways. Its intercalation into DNA can disrupt normal DNA replication and transcription processes . This disruption can lead to errors in the production of proteins and other genetic materials, which can trigger cell death . Furthermore, acridine mustard has been shown to inhibit key enzymes involved in DNA replication and repair, such as topoisomerases and telomerases .

Pharmacokinetics

The pharmacokinetics of acridine mustard involve absorption, distribution, metabolism, and excretion (ADME) processes . The compound’s planar structure and cationic ionization facilitate its absorption and distribution within the body . The pharmacokinetic profile of acridine drugs can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .

Result of Action

The primary result of acridine mustard’s action is the induction of cell death, particularly in rapidly dividing cells such as cancer cells . By intercalating into DNA and inhibiting key enzymes, acridine mustard disrupts normal cell division and triggers cell death . This makes it a potent anti-cancer agent .

Action Environment

The action of acridine mustard can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used in conjunction with other bioactive substances such as DNA repair protein inhibitors . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other substances in the body .

Zukünftige Richtungen

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

Biochemische Analyse

Biochemical Properties

Acridine Mustard, like other acridine derivatives, interacts with various enzymes, proteins, and other biomolecules. The unique planar ring structure of Acridine Mustard allows it to interact appreciably with different biomolecular targets .

Cellular Effects

Acridine Mustard has a broad range of effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Acridine Mustard involves DNA intercalation, which impacts biological processes involving DNA and related enzymes . It can inhibit topoisomerase or telomerase enzymes and cause changes in gene expression .

Metabolic Pathways

Acridine Mustard is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Acridine Mustard is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Acridine Mustard and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acridine mustard can be synthesized through several synthetic routes. One common method involves the reaction of acridine with nitrogen mustards. The process typically includes the following steps:

Nitration: Acridine is nitrated to form nitroacridine.

Reduction: The nitro group is reduced to an amino group, resulting in aminoacridine.

Alkylation: The aminoacridine is then alkylated with a nitrogen mustard to form acridine mustard.

Industrial Production Methods: Industrial production of acridine mustard follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: Acridine mustard undergoes several types of chemical reactions, including:

Alkylation: It can alkylate DNA, leading to cross-linking and strand breaks.

Oxidation: Acridine mustard can be oxidized to form various oxidized derivatives.

Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Alkylation: Typically involves nitrogen mustards under mild conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as amines and thiols are often used.

Major Products:

DNA Adducts: Formed during alkylation, leading to DNA damage.

Oxidized Derivatives: Various oxidized forms of acridine mustard.

Substituted Acridines: Products of substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Amsacrine: Another acridine derivative with anticancer properties.

Quinacrine: An acridine derivative used as an antimalarial and in the treatment of giardiasis.

Proflavine: An acridine derivative with antibacterial properties.

Comparison:

Acridine Mustard vs. Amsacrine: Both compounds are used in cancer therapy, but acridine mustard is more potent due to its stronger DNA alkylating ability.

Acridine Mustard vs. Quinacrine: While both intercalate into DNA, acridine mustard is primarily used for its anticancer properties, whereas quinacrine is used for its antimalarial and antibacterial effects.

Acridine Mustard vs. Proflavine: Acridine mustard is more toxic and potent, making it suitable for cancer treatment, whereas proflavine is used for its antibacterial properties.

Acridine mustard stands out due to its potent DNA alkylating ability, making it a valuable compound in cancer therapy. Its unique mechanism of action and broad range of applications highlight its significance in scientific research and medicine.

Eigenschaften

IUPAC Name |

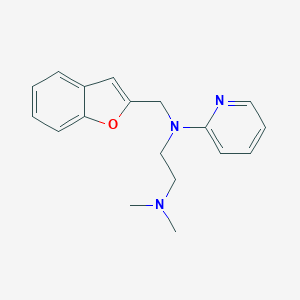

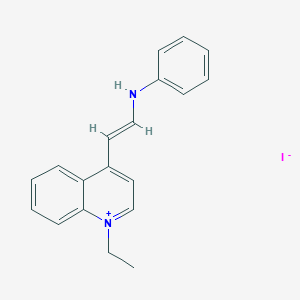

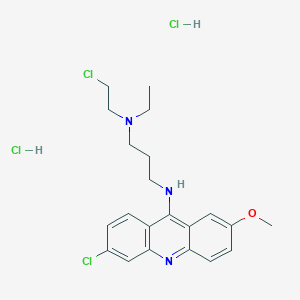

N'-(2-chloroethyl)-N-(6-chloro-2-methoxyacridin-9-yl)-N'-ethylpropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2N3O.2ClH/c1-3-26(12-9-22)11-4-10-24-21-17-7-5-15(23)13-20(17)25-19-8-6-16(27-2)14-18(19)21;;/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGOWIIEVDAYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2N3O.2ClH, C21H27Cl4N3O | |

| Record name | ICR 170 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073893 | |

| Record name | 2-Methoxy-6-chloro-9-[3-[ethyl(2-chloroethyl)amino]propylamino]acridine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Icr 170 appears as yellow crystalline or chunky solid. (NTP, 1992), Yellow solid; [CAMEO] | |

| Record name | ICR 170 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acridine mustard | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

146-59-8 | |

| Record name | ICR 170 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acridine mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-6-chloro-9-[3-[ethyl(2-chloroethyl)amino]propylamino]acridine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-9-[[3-[(2-chloroethyl)ethylamino]propyl]amino]-2-methoxyacridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDINE MUSTARD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I3A3407T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

464 to 465 °F (decomposes) (NTP, 1992) | |

| Record name | ICR 170 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.